3-(2,2-difluoroethanesulfonyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoroethanesulfonyl group attached to the azetidine ring, making it a unique and valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethanesulfonyl)azetidine hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of primary amines with alkyl dihalides under microwave irradiation.
Introduction of Difluoroethanesulfonyl Group: The difluoroethanesulfonyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of the sulfonyl group makes it susceptible to nucleophilic attacks, leading to substitution reactions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Ring-Opening Reactions: These reactions can be facilitated by acids or bases, depending on the desired product.
Major Products
Scientific Research Applications
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethanesulfonyl)azetidine hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroazetidine Hydrochloride: This compound also contains a difluoro group but lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
Azetidine Hydrochloride: A simpler azetidine derivative without any fluorine or sulfonyl substituents, resulting in different reactivity and applications.
Uniqueness
3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of both the difluoro and sulfonyl groups, which enhance its reactivity and make it a versatile building block in organic synthesis and medicinal chemistry .
Properties
CAS No. |
2768326-90-3 |
---|---|
Molecular Formula |
C5H10ClF2NO2S |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.